Ethyl thioacetate
Overview
Description
. It is a thioester derived from thioacetic acid and ethanol. This compound is used in various organic synthesis processes due to its unique chemical properties.
Preparation Methods
Ethyl thioacetate can be synthesized through the acylation of thiols. One common method involves the reaction of thioacetic acid with ethanol under acidic conditions . The reaction typically proceeds as follows:
CH3C(S)OH+C2H5OH→CH3C(S)OC2H5+H2O
Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. For instance, the use of phosphorus pentasulfide on glacial acetic acid followed by distillation can also produce thioacetic acid, which can then be esterified with ethanol .
Chemical Reactions Analysis
Ethyl thioacetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding thioacetic acid and ethanol.
Oxidation: Thioesters can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: This compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl thioacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing thiol groups into organic molecules, which is essential in the synthesis of various sulfur-containing compounds.
Biological Studies: Thioesters are studied for their role in biochemical processes, including enzyme catalysis and metabolic pathways.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Mechanism of Action
The mechanism of action of thioacetic acid, O-ethyl ester involves the formation of a thioester bond, which is a key intermediate in many biochemical reactions. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols . This process is facilitated by the electrophilic nature of the carbonyl carbon in the thioester bond.
Comparison with Similar Compounds
Ethyl thioacetate can be compared with other thioesters such as:
Thioacetic acid, O-methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Thioacetic acid, O-propyl ester: Contains a propyl group, leading to different physical and chemical properties.
Thioacetic acid, O-butyl ester: Has a butyl group, which affects its reactivity and applications.
The uniqueness of thioacetic acid, O-ethyl ester lies in its balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
O-ethyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPFHYMMMGMRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239066 | |
Record name | Thioacetic acid, O-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-67-0 | |
Record name | Thioacetic acid, O-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioacetic acid, O-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.